{1-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride
Description
{1-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride (CAS: 1255717-33-9) is a triazole-based compound with a molecular formula of C₇H₁₆Cl₂N₄O and a molecular weight of 243.13 g/mol . It features a 1,2,4-triazole ring substituted at the 4-position with a 2-methoxyethyl group and an ethylamine side chain at the 3-position, which is protonated as a dihydrochloride salt. This structural configuration enhances solubility and stability, making it suitable for pharmaceutical and biochemical research . The compound is commercially available with a purity of 95% and is stored under standard laboratory conditions .
Properties
IUPAC Name |
1-[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O.2ClH/c1-6(8)7-10-9-5-11(7)3-4-12-2;;/h5-6H,3-4,8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBGYLZQSDSNOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CN1CCOC)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {1-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride typically involves the reaction of 1,2,4-triazole derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
{1-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazole derivatives, including {1-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride, exhibit significant antimicrobial properties. A study demonstrated that compounds containing the triazole ring are effective against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .
Anticancer Potential
Triazole derivatives are also being investigated for their anticancer properties. The compound's ability to inhibit specific cancer cell lines has been noted in various studies. For instance, a structure-activity relationship study highlighted how modifications in the triazole structure can enhance cytotoxicity against human tumor cells .
Lead Compound in Drug Discovery
The compound serves as a lead structure for synthesizing novel pharmacological agents. Its unique functional groups allow for modifications that can enhance bioavailability and therapeutic efficacy. The exploration of its derivatives has led to the discovery of new compounds with improved activity against diseases such as cancer and infections .
Biochemical Assays
This compound is frequently used in biochemical assays to evaluate its effects on various biological processes. Studies have shown that it can modulate signaling pathways related to inflammation and cell growth .
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of the compound. These studies help understand how the compound behaves in a biological system and its potential therapeutic window .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |
| Study 2 | Anticancer Properties | Showed significant cytotoxicity against several human cancer cell lines. |
| Study 3 | Biochemical Mechanisms | Identified modulation of key signaling pathways involved in cell proliferation and apoptosis. |
Mechanism of Action
The mechanism of action of {1-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting the cell membrane of microorganisms .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Findings from Comparative Analysis
Polarity and Solubility :
- The 2-methoxyethyl group in the target compound introduces an ether oxygen, enabling hydrogen bonding and improving aqueous solubility compared to the ethyl analog (CAS 1301739-71-8), which lacks polar substituents .
- The pyridinyl derivative (CAS 1426444-81-6) exhibits reduced solubility due to aromaticity but may enhance binding to enzymes with hydrophobic pockets .
The 4-chlorophenyl analog (CAS 1351661-47-6) has higher hydrophobicity, favoring lipid-rich environments but risking aggregation in aqueous media .
Synthetic Accessibility :
- Substituents like ethyl or methyl are simpler to introduce via alkylation reactions, whereas 2-methoxyethyl requires specialized reagents (e.g., 2-methoxyethyl chloride), increasing synthesis complexity .
Biological Activity :
- The pyridinyl and 4-chlorophenyl analogs are more likely to engage in π-π stacking or halogen bonding, making them candidates for kinase inhibitors or antimicrobial agents .
- The target compound’s methoxyethyl group may optimize interactions with central nervous system targets due to balanced polarity and lipophilicity .
Biological Activity
{1-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C7H14N4O·2HCl
- Molecular Weight : 243.13 g/mol
- CAS Number : Not specified in the provided sources but can be referenced through chemical databases.
Triazole compounds are known for their ability to inhibit specific enzymes and pathways within biological systems. The mechanism of action for this compound may involve:
- Inhibition of Fungal Cytochrome P450 : Similar triazole derivatives have been shown to inhibit the cytochrome P450 enzyme system in fungi, leading to impaired ergosterol synthesis and fungal cell death.
- Antimicrobial Activity : Triazoles often exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi.
Antimicrobial Properties
Research indicates that triazole derivatives can possess significant antimicrobial properties. For example:
- A study on structurally related triazoles demonstrated activity against M. tuberculosis and various ESKAPE pathogens, suggesting that modifications in the triazole structure could enhance activity against resistant strains .
Cytotoxicity and Anticancer Activity
Triazole derivatives have also been evaluated for their anticancer potential:
- Cytotoxic Studies : Compounds similar to {1-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}amine have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), indicating potential as chemotherapeutic agents .
Case Studies and Research Findings
Pharmacological Applications
The biological activities of this compound suggest its potential applications in:
- Antifungal Treatments : Due to its structural similarity to known antifungal agents.
- Anticancer Therapies : As evidenced by its cytotoxic effects on cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
